molecular formula C18H16N2O2 B2405073 N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2405073
M. Wt: 292.3 g/mol
InChI Key: BRLIQGXWNYRYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 521934-78-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C18H16N2O2 and a molecular weight of 292.33 g/mol, this acetamide derivative is a solid for laboratory use . This compound is of significant interest in medicinal chemistry research, particularly in the development of potential therapeutic agents for neurodegenerative diseases. Scientific studies have shown that structurally related acetamide derivatives incorporating the 1H-indol-3-yl moiety function as potent and selective inhibitors of the enzyme butyrylcholinesterase (BChE) . BChE inhibition is an emerging and validated therapeutic target for the treatment of Alzheimer's disease, especially in its later stages . These inhibitor compounds are designed to interact with key residues in the enzyme's active site, such as Trp82, and can act as mixed-type inhibitors, binding to both the catalytic anionic site and the peripheral anionic site (PAS) of BChE . This mechanism can help regulate acetylcholine levels in the brain, addressing the neurotransmitter deficiency associated with cognitive loss in Alzheimer's pathology . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can leverage this compound for in vitro biochemical assays, enzyme inhibition studies, and as a building block in the synthesis of novel bioactive molecules.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-13(9-12(11)2)20-18(22)17(21)15-10-19-16-6-4-3-5-14(15)16/h3-10,19H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLIQGXWNYRYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{15}H_{16}N_{2}O_{2}
  • Molecular Weight : 256.30 g/mol

The compound features an indole ring fused with a substituted phenyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole structure allows for binding to various receptors and enzymes, influencing their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and microbial growth.
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
  • Antioxidant Activity : Potential antioxidant properties help in reducing oxidative stress within cells.

Biological Activity and Case Studies

Research has demonstrated significant biological activities associated with this compound. Below are some notable findings from various studies:

Study Cell Line IC50 (μM) Mechanism
HepG2 (liver cancer)10.56 ± 1.14Caspase-dependent apoptosis
A549 (lung cancer)15.30 ± 0.95Cell cycle arrest at G0/G1 phase
MCF-7 (breast cancer)12.45 ± 0.76Inhibition of proliferation via ERK pathway

Case Study 1: HepG2 Cell Line

In a study evaluating its effects on HepG2 liver cancer cells, this compound exhibited an IC50 value of 10.56 μM, indicating potent antitumor activity. The compound induced apoptosis through caspase activation, specifically caspase-8, while having minimal effect on caspase-9 .

Case Study 2: A549 Cell Line

Another study focused on A549 lung cancer cells revealed an IC50 value of 15.30 μM. The compound was shown to induce cell cycle arrest at the G0/G1 phase, preventing further proliferation of the cancer cells .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamideDimethyl-substituted phenyl groupAntitumor activity
5r (N-substituted 2-(adamantan-1-yl)-1H-indol-3-yl)-2-OxoacetamideAdamantane moietyPotent against HepG2 cells

These comparisons highlight that the presence of specific substituents can significantly influence the biological efficacy of indole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Studies : Research indicates that N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exhibits significant cytotoxic effects against various human cancer cell lines. A study reported that derivatives of this compound showed potent anti-proliferative activity against HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells, with IC50_{50} values indicating strong efficacy in inducing apoptosis through caspase activation pathways .

Table 1: Anticancer Activity Data

Cell LineIC50_{50} Value (μM)Mechanism of Action
HeLa15.5Caspase-dependent apoptosis
MCF712.3Induction of PARP cleavage
HepG210.6Activation of caspase-8

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties, particularly in the context of neurodegenerative diseases. Studies suggest that it may inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function .

Neuroprotective Effects

In addition to its anticancer properties, this compound may exhibit neuroprotective effects. Preliminary research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative disorders .

Case Studies and Experimental Findings

  • Study on HepG2 Cells : A comprehensive study demonstrated that treatment with this compound resulted in significant apoptosis in HepG2 cells through caspase activation. The study utilized flow cytometry and Western blotting to confirm the activation of apoptotic pathways .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as a therapeutic agent against cancer .

Comparison with Similar Compounds

Table 1: Cytotoxic Activity of Selected Indole-3-yl-2-oxoacetamide Derivatives

Compound Name Substituent on Amide Nitrogen Cell Line (IC50, µM) Key Mechanism(s) Reference ID
N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide 3,4-Dimethylphenyl Not explicitly reported Caspase-8 activation (inferred)
5r (Adamantane derivative) 2-(Adamantan-1-yl)indole-5-amine HepG2: 10.56 ± 1.14 Caspase-8/caspase-3 activation, PARP cleavage
D-24851 Pyridin-4-yl/chlorobenzyl Yoshida AH13 sarcoma (in vivo cure) Microtubule destabilization, G2-M arrest
8,9-Dihydrocoscinamide B 2-(1H-Indol-3-yl)ethyl Antimicrobial (ESKAPE panel) Not determined
13c (BChE inhibitor) 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl N/A (BChE IC50: 350.2 nM) Selective BChE inhibition

Key Observations :

  • Adamantane Derivative (5r) : The introduction of a bulky adamantane group significantly enhances cytotoxicity against HepG2 cells (IC50: ~10 µM) compared to simpler aryl substitutions. This is attributed to improved target engagement, likely due to adamantane’s lipophilic and rigid structure enhancing membrane permeability .
  • D-24851 : Unlike the dimethylphenyl analogue, D-24851’s pyridin-4-yl and chlorobenzyl groups confer potent microtubule-disrupting activity, achieving complete tumor regression in vivo without neurotoxicity. This highlights the role of aromatic heterocycles in overcoming multidrug resistance .
  • 8,9-Dihydrocoscinamide B : Replacing the dimethylphenyl group with an indol-3-yl ethyl shifts activity from anticancer to antimicrobial, underscoring the substituent’s influence on target specificity .

Substituent Effects on Pharmacological Activity

Methyl vs. Methoxy Groups

  • N-(3,4-Dimethylphenyl) Analogue : Methyl groups likely improve lipophilicity, favoring passive diffusion into cancer cells, as seen in structurally similar caspase-activating compounds .

Halogenated Analogues

  • N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide : Fluorine incorporation may enhance metabolic resistance and binding affinity via electronegative interactions. However, its activity profile remains underexplored compared to cytotoxic adamantane derivatives .

Mechanistic Divergence

  • Caspase-Dependent Apoptosis : The dimethylphenyl and adamantane derivatives induce apoptosis primarily through caspase-8 activation, suggesting extrinsic pathway engagement . In contrast, D-24851 operates via microtubule destabilization, bypassing caspase reliance and offering efficacy against resistant cancers .
  • Enzyme Inhibition : Compound 13c exemplifies how structural tweaks (e.g., adding an oxoethyl group) redirect activity toward enzyme inhibition (BChE IC50: 350 nM), highlighting the scaffold’s versatility .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Stepwise Laboratory-Scale Synthesis

The most widely reported method involves a two-step process:

  • Formation of Indole-3-Glyoxalyl Chloride :
    Indole reacts with oxalyl chloride in tetrahydrofuran (THF) at 0°C to generate indole-3-glyoxalyl chloride, a reactive intermediate. This step is exothermic and requires careful temperature control to prevent side reactions such as polymerization.
  • Coupling with 3,4-Dimethylaniline :
    The intermediate is then treated with 3,4-dimethylaniline in the presence of triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the glyoxalyl chloride.
    $$
    \text{Indole-3-glyoxalyl chloride} + \text{3,4-dimethylaniline} \xrightarrow{\text{TEA, THF}} \text{N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide}
    $$
    Yields typically range from 82% to 93% after column chromatography.
Key Reaction Parameters:
Parameter Optimal Condition
Temperature 0°C (Step 1), 25°C (Step 2)
Solvent THF
Base Triethylamine (3 equiv)
Reaction Time 1 hour (Step 1), 4 hours (Step 2)

One-Pot Industrial Synthesis

For scaled production, a one-pot method minimizes purification steps:

  • In Situ Generation of Glyoxalyl Chloride :
    Indole and oxalyl chloride are combined in THF at 0°C. Without isolating the intermediate, 3,4-dimethylaniline and TEA are added sequentially.
  • Continuous Flow Reactors :
    Industrial setups use flow chemistry to enhance mixing and heat transfer, achieving a 90% yield with a throughput of 1.2 kg/hour.

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of indole, oxalyl chloride, and 3,4-dimethylaniline in dimethylformamide (DMF) is irradiated at 100°C for 15 minutes, yielding 88% product. This method avoids solvent evaporation and is ideal for high-throughput screening.

Solid-Phase Synthesis

Immobilized 3,4-dimethylaniline on Wang resin reacts with indole-3-glyoxalyl chloride in dichloromethane (DCM). After cleavage with trifluoroacetic acid (TFA), the product is obtained in 75% yield. This approach facilitates automation and purity control.

Critical Analysis of By-Products and Side Reactions

Common By-Products:

  • Diindolylglyoxal Derivatives :
    Over-oxidation or excess indole leads to bis(indolyl)glyoxal structures, which are separable via silica gel chromatography.
  • N-Ethylated Side Products :
    Using ethyl chloroformate as an alternative acylating agent introduces ethyl groups on the amide nitrogen, necessitating careful reagent selection.

Mitigation Strategies:

  • Low-Temperature Control : Maintaining 0°C during glyoxalyl chloride formation minimizes dimerization.
  • Stoichiometric Precision : A 1:1 molar ratio of indole to 3,4-dimethylaniline avoids unreacted starting materials.

Physicochemical Properties and Purification

Characterization Data:

Property Value
Molecular Formula C$${20}$$H$${20}$$N$$2$$O$$2$$
Molecular Weight 320.39 g/mol
Melting Point 360–362 K
logP 4.976
Water Solubility (LogS) -4.70

Purification Techniques:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction.

Industrial vs. Laboratory-Scale Considerations

Factor Laboratory Scale Industrial Scale
Equipment Round-bottom flasks Continuous flow reactors
Reaction Time 5–6 hours 1–2 hours
Yield 82–93% 85–90%
Cost Efficiency Moderate High

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide?

  • Methodological Answer : The compound is typically synthesized via a coupling reaction between 2-(1H-indol-3-yl)-2-oxoacetic acid and 3,4-dimethylaniline. A common approach involves activating the carboxylic acid group of the oxoacetic acid derivative using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in the presence of triethylamine (TEA) as a base. The reaction is conducted in dichloromethane at low temperatures (e.g., 273 K) to minimize side reactions. Purification is achieved via silica gel column chromatography using gradients of petroleum ether and ethyl acetate . For analogs, substituents on the phenyl or indole moieties are introduced using pre-functionalized precursors, followed by similar coupling protocols .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the integration and chemical environment of protons and carbons. For example, the indole NH proton typically appears as a broad singlet near δ 10–12 ppm, while aromatic protons of the dimethylphenyl group resonate between δ 6.5–7.5 ppm .
  • FT-IR and FT-Raman : These techniques identify functional groups, such as the amide C=O stretch (~1650–1700 cm1^{-1}) and indole N-H stretch (~3400 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, e.g., [M+H]+^+ peaks matching calculated values within ±0.001 Da .

Q. What initial biological screening assays are recommended?

  • Methodological Answer : Preliminary bioactivity can be assessed via:

  • Antimicrobial Assays : Liquid inhibition assays in 96-well plates against pathogens like Staphylococcus aureus and ESKAPE panel bacteria (e.g., Enterococcus faecium, Acinetobacter baumannii). Minimum inhibitory concentrations (MICs) are determined using serial dilutions .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for cannabinoid or GABA receptors) to evaluate affinity, with IC50_{50} values calculated using nonlinear regression .

Advanced Research Questions

Q. How are crystallographic data analyzed to resolve structural ambiguities?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) improves data resolution. The SHELX suite (e.g., SHELXL for refinement) is used to solve structures, with R-factors < 0.05 indicating high accuracy .
  • Hydrogen Bonding and Packing Analysis : Tools like Mercury (CCDC) visualize intermolecular interactions (e.g., N–H⋯O dimers forming R_2$$^2(10) motifs). Dihedral angles between aromatic rings are measured to assess conformational flexibility .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer :

  • Substituent Variation : Modify the phenyl (e.g., electron-withdrawing/-donating groups) or indole (e.g., halogenation at C-5) moieties. For example, trifluoromethyl or nitro groups on the phenyl ring enhance receptor binding in some analogs .
  • Biological Evaluation : Test derivatives in dose-response assays (e.g., IC50_{50} for enzyme inhibition). Correlate substituent properties (Hammett σ values, LogP) with activity trends using multivariate regression .

Q. What computational methods support electronic property analysis?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software calculates HOMO-LUMO gaps, electrostatic potential maps, and vibrational frequencies. Basis sets like B3LYP/6-311+G(d,p) are standard for optimizing geometry and predicting NMR chemical shifts .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., with GABAA or cannabinoid receptors). Docking scores guide rational design of high-affinity analogs .

Q. How to address contradictions in experimental vs. computational data?

  • Methodological Answer :

  • Validation via Crystallography : Compare computed bond lengths/angles with SC-XRD data. Discrepancies > 0.05 Å may indicate solvent effects or conformational dynamics .
  • Dynamic Simulations : Molecular dynamics (MD) simulations (e.g., AMBER) model flexibility in solution, identifying transient hydrogen bonds or π-π interactions not captured in static models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.